N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes an oxalamide core linked to both an ethylphenyl group and an isopropylpiperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:
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Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, oxalyl chloride is reacted with 2-ethylphenylamine to form N-(2-ethylphenyl)oxalamide.
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Introduction of the Piperidine Moiety: : The next step involves the introduction of the piperidine moiety. This can be achieved by reacting N-(2-ethylphenyl)oxalamide with 1-isopropylpiperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxalamide group to amines or alcohols.
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Substitution: : The aromatic ring in the ethylphenyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
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Medicinal Chemistry: : It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its piperidine moiety.
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Pharmacology: : The compound can be used in pharmacological studies to understand its interaction with various receptors and enzymes.
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Materials Science: : Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N1-(2-ethylphenyl)-N2-(methyl)oxalamide: Lacks the piperidine moiety, potentially altering its biological activity.
N1-(2-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide: Similar structure but with a different substitution on the piperidine ring, which may affect its pharmacological properties.
Uniqueness
N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is unique due to the specific combination of its ethylphenyl and isopropylpiperidinylmethyl groups, which may confer distinct biological activities and chemical properties compared to other oxalamide derivatives.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-16-7-5-6-8-17(16)21-19(24)18(23)20-13-15-9-11-22(12-10-15)14(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZRYKCUSCQQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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